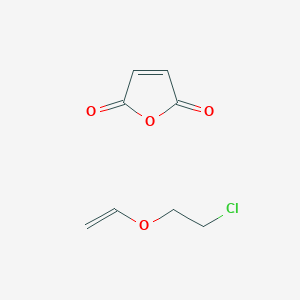

1-chloro-2-ethenoxyethane;furan-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-chloro-2-ethenoxyethane and furan-2,5-dione are two distinct chemical compounds. 1-chloro-2-ethenoxyethane is an organic compound with the molecular formula C4H7ClO. It is a chlorinated ether, often used as an intermediate in organic synthesis. Furan-2,5-dione, also known as maleic anhydride, is an organic compound with the molecular formula C4H2O3. It is a cyclic anhydride of maleic acid and is widely used in the production of resins and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-chloro-2-ethenoxyethane can be synthesized through the reaction of ethylene oxide with hydrogen chloride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0 to 50 degrees Celsius.

Furan-2,5-dione can be synthesized through the oxidation of furan or by the dehydration of maleic acid. The oxidation of furan involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The dehydration of maleic acid is typically carried out at elevated temperatures, around 200 degrees Celsius, in the presence of a dehydrating agent such as phosphorus pentoxide.

Industrial Production Methods: 1-chloro-2-ethenoxyethane is produced industrially by the chlorination of ethylene oxide. The process involves the reaction of ethylene oxide with chlorine gas in the presence of a catalyst, such as aluminum chloride, at temperatures between 50 and 100 degrees Celsius.

Furan-2,5-dione is produced industrially by the oxidation of benzene or butane. The oxidation of benzene involves the use of a vanadium pentoxide catalyst at temperatures around 400 degrees Celsius. The oxidation of butane is carried out in the presence of a molybdenum oxide catalyst at temperatures around 300 degrees Celsius.

Chemical Reactions Analysis

Types of Reactions: 1-chloro-2-ethenoxyethane undergoes various types of reactions, including nucleophilic substitution, elimination, and addition reactions. Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and hydrogen chloride. Major products formed from these reactions include ethylene oxide, chloroethanol, and ethylene glycol.

Furan-2,5-dione undergoes various types of reactions, including hydrolysis, reduction, and Diels-Alder reactions. Common reagents used in these reactions include water, sodium borohydride, and dienes. Major products formed from these reactions include maleic acid, succinic acid, and various Diels-Alder adducts.

Scientific Research Applications

1-chloro-2-ethenoxyethane is used in scientific research as an intermediate in the synthesis of various organic compounds. It is also used as a reagent in the study of nucleophilic substitution and elimination reactions.

Furan-2,5-dione is used in scientific research as a building block in the synthesis of various organic compounds. It is also used as a reagent in the study of Diels-Alder reactions and as a precursor in the production of resins and coatings. In biology and medicine, furan-2,5-dione is used in the study of enzyme inhibition and as a potential therapeutic agent.

Mechanism of Action

1-chloro-2-ethenoxyethane exerts its effects through nucleophilic substitution and elimination reactions. The molecular targets involved in these reactions include nucleophiles such as hydroxide ions and alkoxide ions. The pathways involved in these reactions include the formation of transition states and the breaking and forming of chemical bonds.

Furan-2,5-dione exerts its effects through hydrolysis, reduction, and Diels-Alder reactions. The molecular targets involved in these reactions include water molecules, reducing agents, and dienes. The pathways involved in these reactions include the formation of intermediates and the breaking and forming of chemical bonds.

Comparison with Similar Compounds

1-chloro-2-ethenoxyethane is similar to other chlorinated ethers, such as 1-chloro-2-ethoxyethane and 2-chloroethyl ethyl ether. it is unique in its ability to undergo both nucleophilic substitution and elimination reactions.

Furan-2,5-dione is similar to other cyclic anhydrides, such as phthalic anhydride and succinic anhydride. it is unique in its ability to undergo Diels-Alder reactions and its use as a building block in the synthesis of various organic compounds.

List of Similar Compounds:- 1-chloro-2-ethoxyethane

- 2-chloroethyl ethyl ether

- Phthalic anhydride

- Succinic anhydride

Biological Activity

1-Chloro-2-ethenoxyethane; furan-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, mechanisms of action, and relevant case studies.

The compound can be represented structurally as follows:

- Molecular Formula : C6H7ClO3

- Molecular Weight : 164.57 g/mol

- CAS Number : 1161736-58-8

The biological activity of 1-chloro-2-ethenoxyethane; furan-2,5-dione is primarily attributed to its ability to interact with nucleophilic sites on proteins and nucleic acids. The chloro group facilitates electrophilic attack, leading to the formation of adducts with critical biomolecules. This reactivity is significant in the context of anticancer research, where it may induce cytotoxic effects by forming DNA adducts that disrupt replication and transcription processes.

Anticancer Properties

Research has indicated that compounds similar to 1-chloro-2-ethenoxyethane; furan-2,5-dione exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Induction of ROS and apoptosis |

| MCF-7 | 12 | DNA adduct formation leading to cell cycle arrest |

| A549 | 18 | Caspase activation and mitochondrial dysfunction |

Interaction with Biological Macromolecules

The compound's reactivity with proteins has been studied using various techniques, including mass spectrometry and NMR spectroscopy. These studies have revealed that it can modify amino acid residues such as cysteine and lysine, leading to altered protein function.

Study 1: Cytotoxicity in Cancer Cells

A study published in Cancer Research examined the effects of 1-chloro-2-ethenoxyethane; furan-2,5-dione on breast cancer cell lines. The results demonstrated significant growth inhibition correlated with increased levels of apoptosis markers, confirming its potential as an anticancer agent .

Study 2: Protein Interaction Analysis

In another study focusing on protein interactions, researchers utilized surface plasmon resonance (SPR) to analyze the binding affinity of the compound to various proteins involved in cancer progression. The findings suggested a strong interaction with tubulin, implicating its role in disrupting microtubule dynamics essential for cell division .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for furan-2,5-dione and its derivatives in laboratory settings?

Furan-2,5-dione (maleic anhydride) is synthesized via catalytic oxidation of benzene or butane using vanadium(V) oxide catalysts. For derivatives like 3,4-diphenylfuran-2,5-dione, condensation reactions between phenylacetic acid and phenylglyoxalic acid are employed under acidic conditions (e.g., H₂SO₄). Product purity is confirmed via ¹H/¹³C NMR, IR spectroscopy (C=O stretching at ~1850 cm⁻¹), and X-ray crystallography to resolve regiochemical ambiguities .

Q. What analytical techniques are critical for characterizing the purity and structure of 1-chloro-2-ethenoxyethane?

Gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities, while ¹H NMR (δ ~3.8 ppm for OCH₂Cl) and ¹³C NMR (δ ~70 ppm for Cl-C-O) confirm structural integrity. Combustion analysis quantifies chlorine content, and HPLC-UV (λ = 210 nm) assesses purity against certified reference standards. Stability under storage conditions (e.g., inert atmosphere, dark) is monitored via accelerated degradation studies .

Q. How are furan-2,5-dione derivatives utilized in polymer chemistry, and what methods assess their copolymerization efficiency?

Furan-2,5-dione acts as a dienophile in Diels-Alder polymerizations. Reactivity is evaluated by tracking monomer conversion via in situ FTIR or NMR. Gel permeation chromatography (GPC) determines molecular weight distributions, while differential scanning calorimetry (DSC) measures glass transition temperatures (Tg) to correlate structure-thermal property relationships. Copolymer composition is validated via elemental analysis and MALDI-TOF mass spectrometry .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity in Diels-Alder reactions involving furan-2,5-dione derivatives?

Density functional theory (DFT) calculations predict that electron-withdrawing substituents (e.g., -NO₂) on the dienophile lower the LUMO energy, accelerating reactivity. Steric effects are probed using substituted anthracenes as dienes; bulky groups (e.g., tert-butyl) favor endo selectivity due to secondary orbital interactions. Experimental validation involves kinetic studies (UV-Vis monitoring) and X-ray analysis of adducts .

Q. What mechanisms underlie the thermal decomposition of 1-chloro-2-ethenoxyethane, and how can kinetic parameters be accurately determined?

Pyrolysis-GC/MS identifies decomposition products (e.g., chloroethylene, ethylene oxide) under controlled temperatures (200–400°C). Isothermal thermogravimetric analysis (TGA) generates Arrhenius plots to calculate activation energies (Ea). Transition-state geometries are modeled via DFT (B3LYP/6-31G*), with validation through isotopic labeling experiments (e.g., ¹³C tracking) .

Q. What role do furan-2,5-dione moieties play in the inhibition kinetics of COX-2 enzymes, and how is this evaluated in vitro?

Competitive inhibition assays using recombinant COX-2 and varying substrate (arachidonic acid) concentrations yield inhibition constants (Ki) via Lineweaver-Burk plots. Molecular docking (AutoDock Vina) predicts binding poses, with key interactions (e.g., hydrogen bonds to Arg120) confirmed by site-directed mutagenesis. X-ray crystallography of enzyme-inhibitor complexes (resolution ≤2.0 Å) validates structural hypotheses .

Q. Methodological Considerations

- Contradiction Resolution : Conflicting reactivity data (e.g., solvent effects on Diels-Alder kinetics) are addressed through controlled solvent polarity studies (e.g., water vs. toluene) and Kamlet-Taft parameter analysis .

- Data Validation : Cross-referencing computational predictions (DFT, molecular dynamics) with experimental results (kinetics, crystallography) ensures mechanistic accuracy .

Properties

CAS No. |

27815-94-7 |

|---|---|

Molecular Formula |

C8H9ClO4 |

Molecular Weight |

204.61 g/mol |

IUPAC Name |

1-chloro-2-ethenoxyethane;furan-2,5-dione |

InChI |

InChI=1S/C4H7ClO.C4H2O3/c1-2-6-4-3-5;5-3-1-2-4(6)7-3/h2H,1,3-4H2;1-2H |

InChI Key |

SGIHDMYQCJBUAU-UHFFFAOYSA-N |

Canonical SMILES |

C=COCCCl.C1=CC(=O)OC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.